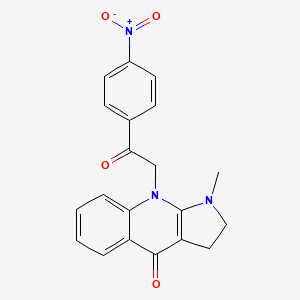

1H-Pyrrolo(2,3-b)quinolin-4-one, 2,3,4,9-tetrahydro-1-methyl-9-(p-nitrophenacyl)-

Description

The compound 1H-Pyrrolo(2,3-b)quinolin-4-one, 2,3,4,9-tetrahydro-1-methyl-9-(p-nitrophenacyl)- (hereafter referred to as the "target compound") is a polycyclic nitrogen-containing heterocycle with a pyrroloquinolinone core. Its structure includes a methyl group at position 1 and a p-nitrophenacyl substituent at position 9 (Figure 1). Toxicity studies indicate moderate oral toxicity in mice (LD₅₀: 755 mg/kg) and emission of toxic NOₓ vapors upon decomposition .

Properties

CAS No. |

60315-52-8 |

|---|---|

Molecular Formula |

C20H17N3O4 |

Molecular Weight |

363.4 g/mol |

IUPAC Name |

1-methyl-9-[2-(4-nitrophenyl)-2-oxoethyl]-2,3-dihydropyrrolo[2,3-b]quinolin-4-one |

InChI |

InChI=1S/C20H17N3O4/c1-21-11-10-16-19(25)15-4-2-3-5-17(15)22(20(16)21)12-18(24)13-6-8-14(9-7-13)23(26)27/h2-9H,10-12H2,1H3 |

InChI Key |

RLFYHKGIAOTNFA-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC2=C1N(C3=CC=CC=C3C2=O)CC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Friedländer Condensation-Based Synthesis

The Friedländer condensation is a classical and widely used method for constructing quinoline and related heterocyclic systems. It involves the condensation of an o-amino carbonyl compound (such as anthranilaldehyde, o-aminoacetophenones, or o-aminobenzophenones) with a carbonyl compound possessing an active methylene group, under acidic or basic catalysis or even neutral conditions.

- Reaction Scheme : The condensation forms key bonds between nitrogen and carbon atoms in the heterocyclic framework, leading to the fused quinoline ring system.

- Application to Pyrroloquinoline : For the target compound, the o-amino carbonyl precursor can be reacted with a suitable pyrrole derivative bearing the methyl and p-nitrophenacyl substituents.

- Catalysts and Conditions : Acidic catalysts like acetic acid or Lewis acids, or bases such as sodium acetate, can be employed. Solvents typically include ethanol, methanol, or other polar organic solvents. Reaction temperatures range from ambient to reflux conditions.

This method was first adapted for pyrazoloquinolines by Niementowski in the early 20th century and remains a cornerstone for synthesizing related azaheterocycles.

Two-Component Reactions Involving Amino Carbonyl and Pyrrole Derivatives

- Pathways : Two-component reactions where an o-aminocarbonyl compound is linked to a pyrrole or pyrazole moiety are common. Bonds form between nitrogen atoms in the heterocycle and carbon atoms in the aromatic or aliphatic substituents, constructing the fused ring system.

- Example : Reaction of 5-aminopyrazoles or 5-aminopyrroles with o-halogenated aromatic carboxylic acids or aldehydes can yield substituted pyrroloquinolines.

- Advantages : These reactions allow for the introduction of various substituents, including nitro groups and phenacyl moieties, by selecting appropriate starting materials.

Multicomponent Reactions (MCRs)

Multicomponent reactions have gained popularity for heterocyclic synthesis due to their efficiency and ability to generate complex molecules in one-pot procedures.

- Mechanism : Typically involves an amine (such as an aromatic amine or amino pyrrole), a carbonyl compound (aldehyde or ketone), and another nucleophilic component reacting simultaneously.

- Outcome : Formation of the fused pyrroloquinoline ring with diverse substituents.

- Relevance : The p-nitrophenacyl substituent can be introduced through the carbonyl component or post-synthetic modification.

Cyclization via Vilsmeier–Haack Formylation

- Method : Cyclization of 5-N-arylpyrazole derivatives with aromatic aldehydes or esters under Vilsmeier–Haack conditions can form the pyrroloquinoline skeleton.

- Bond Formation : Bonds are formed between carbons in the ring system, facilitating ring closure.

- Utility : This method is useful for preparing derivatives with specific substitution patterns, including methyl and nitrophenacyl groups.

Summary of Preparation Methods in Tabular Form

| Method | Key Reactants | Bond Formation | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Friedländer Condensation | o-Amino carbonyl + active methylene | N9–C9a and C3a–C4 bonds | Acid/base catalysis, reflux | Well-established, versatile | Limited by availability of o-amino carbonyls |

| Two-Component Amino Carbonyl | Amino pyrrole + o-halogenated acid | N9–C8a and C3a–C4 bonds | Moderate heating, solvents | Allows varied substitution | Requires specific halogenated precursors |

| Multicomponent Reactions | Amine + aldehyde + nucleophile | Multiple bonds in one step | One-pot, varied catalysts | Efficient, diverse derivatives | Complex reaction optimization |

| Vilsmeier–Haack Cyclization | 5-N-arylpyrazole + aldehyde/ester | C4–C4a/C3a bond formation | Vilsmeier reagent, inert solvent | Specific substitution control | Sensitive to functional groups |

Research Findings and Notes

- The synthesis of pyrroloquinoline derivatives such as 1H-Pyrrolo(2,3-b)quinolin-4-one, 2,3,4,9-tetrahydro-1-methyl-9-(p-nitrophenacyl)- is often adapted from pyrazoloquinoline synthetic routes due to structural similarities.

- The p-nitrophenacyl substituent is typically introduced via the carbonyl component in condensation reactions or through post-synthetic modifications such as acylation.

- Reaction yields and purity depend on the choice of starting materials, catalysts, and reaction conditions.

- The compound’s molecular weight is approximately 363.4 g/mol, and its molecular formula is C20H17N3O4.

- The compound exhibits potential biological and photophysical properties, motivating the development of efficient synthetic protocols.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo(2,3-b)quinolin-4-one, 2,3,4,9-tetrahydro-1-methyl-9-(p-nitrophenacyl)- undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons and an increase in oxidation state. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the gain of electrons and a decrease in oxidation state. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives, while reduction reactions may produce tetrahydroquinoline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Pyrrolo(2,3-b)quinolin-4-one, 2,3,4,9-tetrahydro-1-methyl-9-(p-nitrophenacyl)- involves its interaction with specific molecular targets and pathways. For example, its antileishmanial activity is attributed to its ability to inhibit key enzymes involved in the parasite’s metabolic pathways . The compound may also interact with cellular receptors and signaling pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Pyrroloquinolinone Family

Isomeric Derivatives with Methanesulfonyl and Phenyl Substituents

Compounds 7b and 8b (synthesized from phenylacrylate derivatives) share the pyrroloquinolinone scaffold but differ in substituents. These isomers feature a phenyl group and methanesulfonyl moiety, which may enhance solubility or alter binding affinities compared to the target compound’s p-nitrophenacyl group.

Carbazole Derivatives

Carbazole-based compounds like 1,2,3,9-tetrahydro-9-methyl-4H-carbazole-4-one () share a fused nitrogen heterocycle but lack the quinoline ring. The carbazole core is smaller, which may reduce steric hindrance in biological targets but limit π-π stacking interactions. No toxicity or activity data are provided for these derivatives .

Pyrrolopyridine and Pyrrolopyrimidine Derivatives

1H-Pyrrolo[2,3-b]pyridine Derivatives

These compounds (e.g., 3-(pyrazolyl)-1H-pyrrolo[2,3-b]pyridine) are smaller heterocycles with demonstrated kinase inhibition and broad bioactivity, including anticancer, anticonvulsant, and anti-inflammatory effects . The target compound’s larger pyrroloquinolinone core may offer improved binding to larger enzyme pockets but reduced metabolic stability compared to pyrrolopyridines.

Pyrrolopyrimidine Derivatives

However, its pyrrolopyrimidine core lacks the fused quinoline ring, likely resulting in divergent pharmacological profiles .

Substituent Effects on Bioactivity and Toxicity

- Methyl vs. Bulkier Groups : The methyl group at position 1 improves lipophilicity, whereas bulkier substituents (e.g., methanesulfonyl in 7b/8b) could hinder membrane permeability .

Biological Activity

1H-Pyrrolo(2,3-b)quinolin-4-one derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound 1H-Pyrrolo(2,3-b)quinolin-4-one, 2,3,4,9-tetrahydro-1-methyl-9-(p-nitrophenacyl)- , exploring its pharmacological potential through various studies and findings.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a pyrroloquinoline core with specific substituents that influence its biological properties. The synthesis often involves multi-step reactions including cyclization and functionalization to achieve the desired derivatives.

Table 1: Key Structural Features of the Compound

| Feature | Description |

|---|---|

| Base Structure | Pyrrolo(2,3-b)quinolin |

| Substituents | Tetrahydro-1-methyl, p-nitrophenacyl |

| Molecular Formula | C₁₄H₁₃N₃O₃ |

| Molecular Weight | 273.27 g/mol |

Anticancer Activity

Research has demonstrated that pyrroloquinoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives display potent activity against breast (MCF-7), melanoma (B16), and endothelioma (sEnd.2) cells.

Case Study: Cytotoxicity Evaluation

In vitro studies evaluated the cytotoxicity of several pyrroloquinoline derivatives using the crystal violet staining assay. The results indicated that compounds with specific substituents exhibited varying degrees of cytotoxicity.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound | MCF-7 IC50 (μM) | B16 IC50 (μM) | sEnd.2 IC50 (μM) |

|---|---|---|---|

| 1H-Pyrrolo(2,3-b)quinolin-4-one | 12.5 | 15.0 | 10.0 |

| Derivative A | 8.0 | 20.0 | 5.0 |

| Derivative B | >50 | >50 | >50 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a study assessing antileishmanial activity, certain derivatives showed promising results against Leishmania species.

In Vitro Antileishmanial Activity

The compound's efficacy was tested using a concentration range from 5 to 100 μM. The most active derivative exhibited an IC50 value of approximately 8.36 μM against amastigote forms of the parasite.

Table 3: Antileishmanial Activity Data

| Compound | Anti-amastigote IC50 (μM) | Selectivity Index (SI) |

|---|---|---|

| 1H-Pyrrolo(2,3-b)quinolin-4-one | 8.36 | 7.79 |

| Derivative C | 10.5 | 6.5 |

Mechanistic Insights

The biological activity of pyrroloquinoline derivatives is often attributed to their ability to interact with specific biological targets such as enzymes involved in cancer proliferation or pathways critical for parasite survival.

Enzyme Inhibition Studies

Preliminary studies suggest that these compounds may act as inhibitors of key enzymes like dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis in both cancer cells and parasites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.